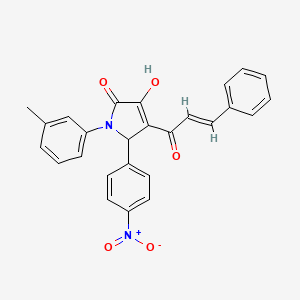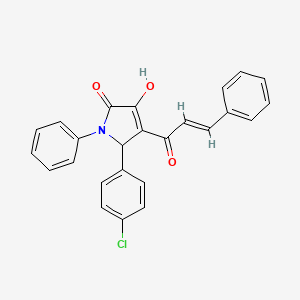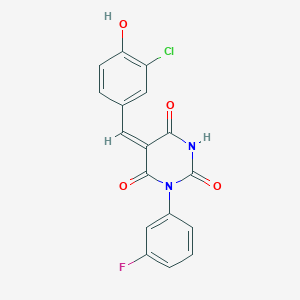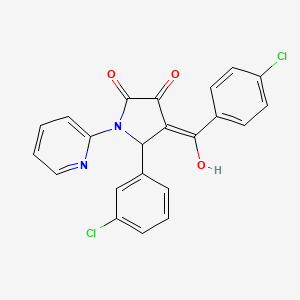
N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide, also known as BDBS, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BDBS is a hydrazide derivative of sulfonamide, and its synthesis method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1,3-benzodioxole-5-carbaldehyde and hydrazine hydrate.
Mecanismo De Acción
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has also been shown to have antiviral activity against a range of viruses, including influenza A virus and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide is its broad range of biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide. One area of interest is the development of new drugs based on N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide, either as standalone compounds or as part of combination therapies. Another area of interest is the development of new fluorescent probes based on N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide, which could be used for the detection of other biomolecules in biological samples. Finally, further research is needed to fully understand the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1,3-benzodioxole-5-carbaldehyde and hydrazine hydrate. The reaction takes place in the presence of a catalyst such as triethylamine, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has also been studied for its potential use as a fluorescent probe for the detection of cysteine and homocysteine in biological samples.
Propiedades
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-18(2,3)14-5-7-15(8-6-14)25(21,22)20-19-11-13-4-9-16-17(10-13)24-12-23-16/h4-11,20H,12H2,1-3H3/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLZNCSDFFWYOR-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(3-nitrobenzyl)oxy]phenyl}-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B5907708.png)
![N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5907725.png)


![1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5907736.png)
![N-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5907737.png)

![1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine](/img/structure/B5907753.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5907757.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5907765.png)

![2-methoxyethyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907770.png)
![4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid](/img/structure/B5907778.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5907781.png)